molecular formula C4H10N4O B12360393 4-Amino-6-methyl-1,3,5-triazinan-2-one

4-Amino-6-methyl-1,3,5-triazinan-2-one

Cat. No.: B12360393
M. Wt: 130.15 g/mol
InChI Key: YZBJHZZFUITLTK-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-1,3,5-triazinan-2-one is a heterocyclic compound with the molecular formula C4H6N4O. It is a derivative of triazine, a six-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-6-methyl-1,3,5-triazinan-2-one can be synthesized through several methodsThe reaction typically occurs in a solvent such as dioxane or dichloroethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methyl-1,3,5-triazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-methyl-1,3,5-triazinan-2-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C4H10N4O

Molecular Weight

130.15 g/mol

IUPAC Name

4-amino-6-methyl-1,3,5-triazinan-2-one

InChI

InChI=1S/C4H10N4O/c1-2-6-3(5)8-4(9)7-2/h2-3,6H,5H2,1H3,(H2,7,8,9)

InChI Key

YZBJHZZFUITLTK-UHFFFAOYSA-N

Canonical SMILES

CC1NC(NC(=O)N1)N

Origin of Product

United States

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